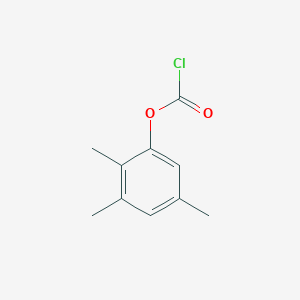

2,3,5-Trimethylphenyl chloroformate

Description

2,3,5-Trimethylphenyl chloroformate is an aromatic chloroformate derivative characterized by a chloroformate (-O-CO-Cl) functional group attached to a 2,3,5-trimethylphenyl moiety. These compounds are generally reactive intermediates used in organic synthesis, particularly for forming carbamates, carbonates, or modifying biomolecules .

Propriétés

Formule moléculaire |

C10H11ClO2 |

|---|---|

Poids moléculaire |

198.64 g/mol |

Nom IUPAC |

(2,3,5-trimethylphenyl) carbonochloridate |

InChI |

InChI=1S/C10H11ClO2/c1-6-4-7(2)8(3)9(5-6)13-10(11)12/h4-5H,1-3H3 |

Clé InChI |

WAGVCYKEKXQJPS-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1)OC(=O)Cl)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylphenyl chloroformate typically involves the reaction of 2,3,5-trimethylphenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production of chloroformates, including 2,3,5-Trimethylphenyl chloroformate, often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene gas requires stringent safety measures due to its highly toxic nature .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,5-Trimethylphenyl chloroformate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: Reaction with amines to form carbamates.

Esterification: Reaction with alcohols to form carbonate esters.

Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.

Common Reagents and Conditions:

Amines: For carbamate formation, reactions are typically conducted in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF).

Alcohols: For esterification, reactions are carried out in the presence of a base to neutralize the hydrochloric acid by-product.

Carboxylic Acids: Mixed anhydride formation also requires a base to absorb the generated hydrochloric acid.

Major Products:

Carbamates: Formed from the reaction with amines.

Carbonate Esters: Formed from the reaction with alcohols.

Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Applications De Recherche Scientifique

2,3,5-Trimethylphenyl chloroformate has diverse applications in scientific research:

Biology: Employed in the synthesis of biologically active carbamates and carbonate esters.

Medicine: Utilized in the preparation of pharmaceutical intermediates.

Industry: Applied in the production of specialty chemicals and polymers.

Mécanisme D'action

The mechanism of action of 2,3,5-Trimethylphenyl chloroformate involves nucleophilic attack on the carbonyl carbon by various nucleophiles (e.g., amines, alcohols, carboxylic acids). This results in the formation of carbamates, carbonate esters, or mixed anhydrides, with the release of hydrochloric acid. The molecular targets are typically the nucleophilic functional groups present in the reacting species .

Comparaison Avec Des Composés Similaires

Table 1: Key Physical Properties of Selected Chloroformates

*Inferred molecular formula based on substitution pattern.

Key Observations :

- Hydrolysis Stability : Aromatic and long-chain chloroformates (e.g., phenyl, cetyl) hydrolyze more slowly than alkyl variants due to steric and electronic effects. The 2,3,5-trimethylphenyl derivative is expected to follow this trend, with slower hydrolysis compared to methyl or ethyl chloroformates .

- Solubility: Methyl and ethyl derivatives are miscible in polar aprotic solvents, while 2,3,5-trimethylphenyl chloroformate likely exhibits higher solubility in aromatic or non-polar solvents due to its substituted phenyl group .

Key Observations :

- Steric Effects : The 2,3,5-trimethylphenyl group may limit reactivity in bulky reaction environments, making it less suitable for small-molecule derivatization compared to ethyl or methyl chloroformates.

- Biomedical Use : Phenyl chloroformate’s stability has enabled its use in protein crosslinking , while the trimethylphenyl variant could find niche roles in modifying hydrophobic biomolecules.

Table 3: Toxicity Data (Selected Compounds)

*AEGL-1 (Acute Exposure Guideline Level 1): Threshold for mild, reversible effects.

Key Observations :

- Aryl chloroformates like 2,3,5-trimethylphenyl are expected to have lower volatility and inhalation risks compared to methyl or ethyl derivatives but may still pose dermal and ocular hazards .

Activité Biologique

2,3,5-Trimethylphenyl chloroformate is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure:

2,3,5-Trimethylphenyl chloroformate can be represented by the following structure:

Synthesis:

The synthesis of chloroformates generally involves the reaction of phenols with phosgene or its derivatives. In the case of 2,3,5-trimethylphenol, chloroformate can be synthesized through the reaction with chloroformic acid derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2,3,5-trimethylphenyl chloroformate. For instance, derivatives of phenolic compounds have shown promising results against various cancer cell lines:

- Cell Lines Tested: HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism of Action: These compounds often induce apoptosis through the activation of caspases and cell cycle arrest at different phases.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 2,3,5-Trimethylphenyl chloroformate | HepG2 | 15 | Apoptosis via caspase activation |

| Derivative A | MCF-7 | 10 | Cell cycle arrest at G1 phase |

| Derivative B | A549 | 20 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial properties of chloroformates have also been explored. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains:

- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli.

- Activity: The compound demonstrated a zone of inhibition comparable to standard antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 18 |

Study 1: Anticancer Activity

A study published in Organic Letters assessed the biological activity of several chloroformate derivatives. The results indicated that 2,3,5-trimethylphenyl chloroformate exhibited significant cytotoxic effects on HepG2 cells with an IC50 value of 15 μM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways and caspase activation .

Study 2: Antimicrobial Effects

In another investigation focusing on antimicrobial properties, researchers evaluated the effectiveness of various chloroformates against bacterial pathogens. The study found that 2,3,5-trimethylphenyl chloroformate showed considerable antibacterial activity with a zone of inhibition measuring up to 25 mm against Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.